

3-Fluorobenzhydrol chemical properties and reactivity profile

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Compound of Interest

Compound Name: **3-Fluorobenzhydrol**

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An In-depth Technical Guide to **3-Fluorobenzhydrol**: Chemical Properties and Reactivity Profile

Authored by: A Senior Application Scientist

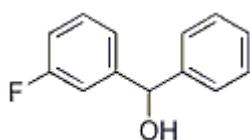
This guide provides a comprehensive technical overview of **3-Fluorobenzhydrol**, a fluorinated aromatic alcohol of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical and physical properties, spectroscopic signature, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Identity and Physicochemical Properties

3-Fluorobenzhydrol, systematically named (3-fluorophenyl)(phenyl)methanol, is a secondary alcohol characterized by a benzhydrol scaffold with a fluorine atom substituted at the meta-position of one phenyl ring. This fluorine substitution imparts unique electronic properties that can influence molecular interactions and metabolic stability, making it a valuable building block in drug discovery.

Structural and Identifying Information

- Chemical Structure:



- CAS Number: 365-17-3[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₁₃H₁₁FO[\[1\]](#)[\[2\]](#)
- Molecular Weight: 202.22 g/mol [\[1\]](#)[\[2\]](#)
- Synonyms: (3-Fluorophenyl)(phenyl)methanol[\[1\]](#)

Physicochemical Data Summary

The following table summarizes the key physical properties of **3-Fluorobenzhydrol**, which are critical for its handling, reaction setup, and purification.

Property	Value	Source
Melting Point	26-27 °C	[1]
Boiling Point	178-179 °C (at 16 Torr)	[1]
Density	1.180 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	13.28 ± 0.20 (Predicted)	[1]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of **3-Fluorobenzhydrol**. Based on its structure, the following spectral characteristics are expected. [\[3\]](#)[\[4\]](#)

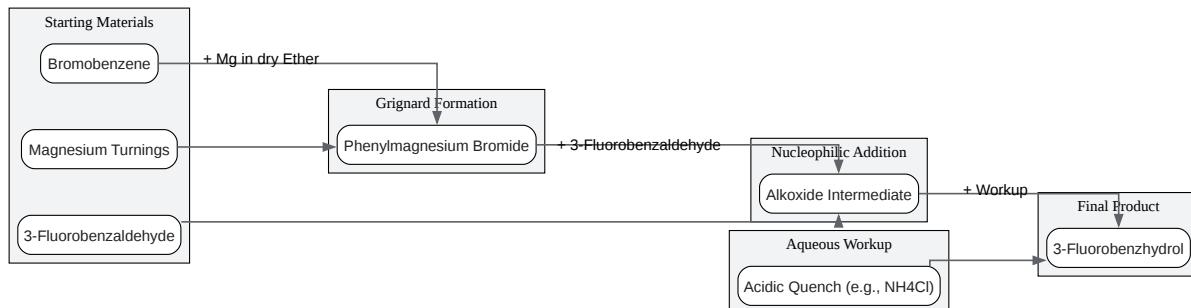
- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will feature distinct regions. The aromatic protons will appear as complex multiplets between 7.0 and 7.5 ppm. The benzylic proton (CH-OH) will be a singlet or doublet around 5.8 ppm, which may show coupling to the hydroxyl proton. A broad singlet corresponding to the hydroxyl proton (OH) will also be present, and its chemical shift is solvent-dependent.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show multiple signals in the aromatic region (110-145 ppm). The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. The benzylic carbon (CH-OH) signal will appear around 75 ppm.
- ^{19}F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected, characteristic of the aryl-fluoride environment.
- IR (Infrared) Spectroscopy: Key absorption bands will confirm the presence of principal functional groups. A broad peak around $3200\text{-}3600\text{ cm}^{-1}$ corresponds to the O-H stretching of the alcohol. Strong absorptions between $1000\text{-}1200\text{ cm}^{-1}$ are characteristic of the C-O stretch. Aromatic C-H and C=C stretching vibrations will be observed around $3000\text{-}3100\text{ cm}^{-1}$ and $1450\text{-}1600\text{ cm}^{-1}$, respectively.[5]
- MS (Mass Spectrometry): Electron Ionization (EI) mass spectrometry will show a molecular ion peak (M^+) at $\text{m/z} = 202.22$. Common fragmentation patterns include the loss of a water molecule ($\text{M}-18$) and cleavage to form the stable benzhydryl cation.[3]

Synthesis of 3-Fluorobenzhydrol

A standard and reliable method for synthesizing **3-Fluorobenzhydrol** is the Grignard reaction. This involves the nucleophilic addition of a phenyl Grignard reagent to 3-fluorobenzaldehyde.

Synthetic Workflow: Grignard Reaction



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Caption: Grignard synthesis of **3-Fluorobenzhydrol**.

Experimental Protocol: Synthesis via Grignard Reagent

- Preparation of Grignard Reagent: In an oven-dried, three-necked flask equipped with a reflux condenser and dropping funnel, place magnesium turnings under an inert atmosphere (e.g., Argon or Nitrogen). Add anhydrous diethyl ether. Slowly add a solution of bromobenzene in anhydrous ether to initiate the reaction. Reflux the mixture until most of the magnesium is consumed to yield a solution of phenylmagnesium bromide.
- Addition Reaction: Cool the Grignard reagent solution in an ice bath. Add a solution of 3-fluorobenzaldehyde in anhydrous ether dropwise, maintaining the temperature below 10 °C.
- Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

- Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

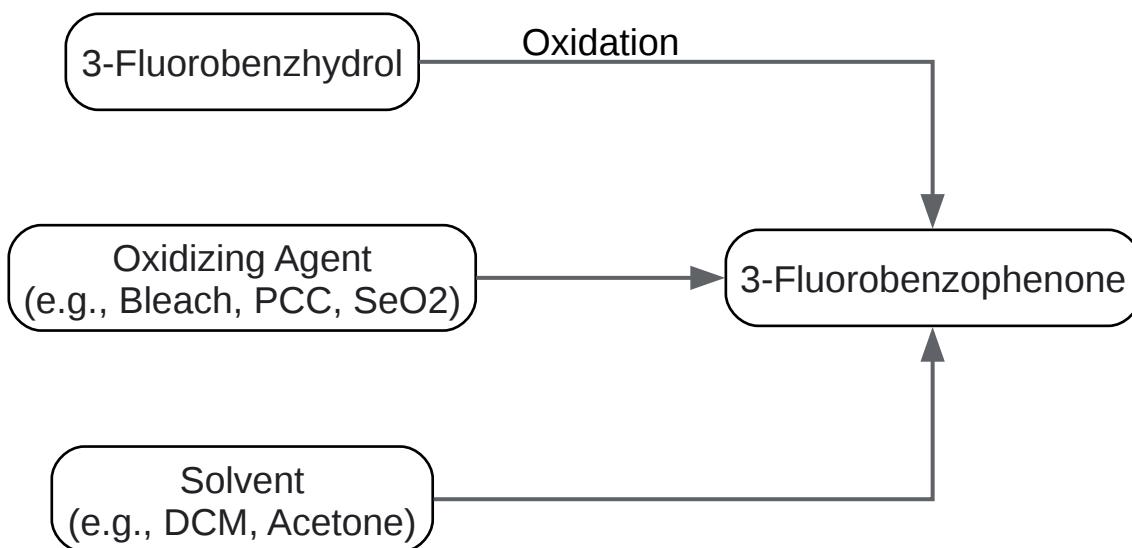
Reactivity Profile and Key Transformations

The reactivity of **3-Fluorobenzhydrol** is dominated by its secondary alcohol functional group.

A. Oxidation to 3-Fluorobenzophenone

The secondary alcohol can be readily oxidized to the corresponding ketone, 3-fluorobenzophenone, a valuable intermediate in its own right. Various oxidizing agents can be employed.[6][7]

Oxidation Workflow



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Caption: Oxidation of **3-Fluorobenzhydrol** to 3-Fluorobenzophenone.

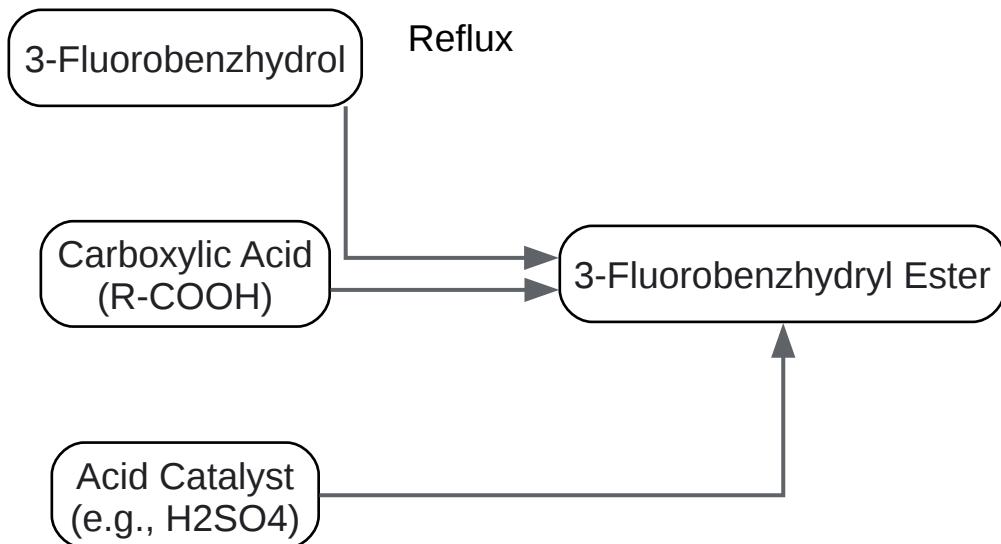
Experimental Protocol: Bleach (NaOCl) Oxidation[8]

- Setup: Dissolve **3-Fluorobenzhydrol** in a suitable solvent like ethyl acetate or dichloromethane (DCM).
- Reaction: Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) if using a biphasic system. Cool the mixture in an ice bath and add household bleach (sodium hypochlorite solution) dropwise with vigorous stirring.
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Separate the organic layer. Wash with sodium sulfite solution, followed by brine. Dry the organic layer over anhydrous Na_2SO_4 and concentrate in vacuo to yield the crude 3-fluorobenzophenone, which can be purified by recrystallization or chromatography.

B. Esterification

The hydroxyl group of **3-Fluorobenzhydrol** can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters. This reaction is often catalyzed by a strong acid.^{[8][9][10]}

Esterification Workflow (Fischer Esterification)



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Caption: Fischer Esterification of **3-Fluorobenzhydrol**.

Experimental Protocol: General Esterification

- Setup: In a round-bottom flask, combine **3-Fluorobenzhydrol**, a carboxylic acid (e.g., acetic acid), and a catalytic amount of concentrated sulfuric acid in a solvent like toluene.
- Reaction: Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards the product.
- Monitoring: Monitor the reaction by TLC.
- Workup: After completion, cool the mixture and wash with saturated sodium bicarbonate solution to neutralize the acid. Separate the organic layer, dry it, and concentrate it. Purify the resulting ester by column chromatography.

Applications in Research and Drug Development

Fluorinated organic molecules are of paramount importance in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. **3-Fluorobenzhydrol** serves as a key intermediate for introducing the fluorobenzhydryl moiety into larger, more complex molecules. This structural motif is found in various biologically active compounds, including those targeting the central nervous system.^{[11][12]} Its derivatives are explored as potential glycine transporter inhibitors and in the development of treatments for neuropsychiatric disorders.^[11]

Safety and Handling

Proper safety precautions are essential when working with **3-Fluorobenzhydrol** and its reagents.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.^{[13][14]}
- Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust.^{[13][15]}
- Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents and sources of ignition.^[13]

- Spill Management: In case of a spill, absorb with an inert material and dispose of it as chemical waste. Ensure adequate ventilation in the affected area.[15][16]
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes.[14]
 - Skin: Wash off with soap and plenty of water.[14]
 - Inhalation: Move the person to fresh air.[13]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention. [16]

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